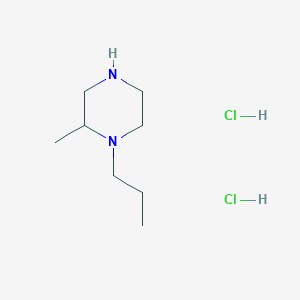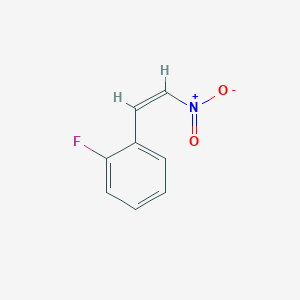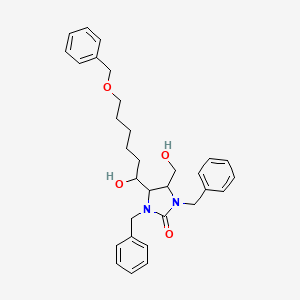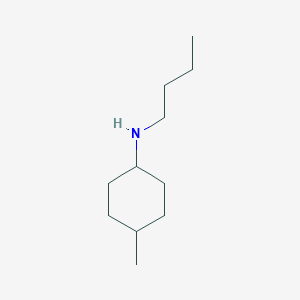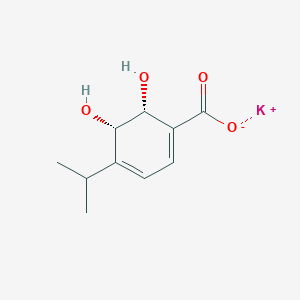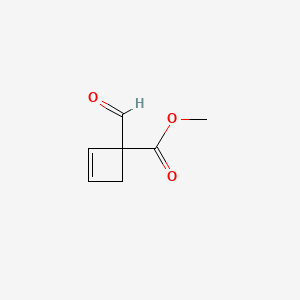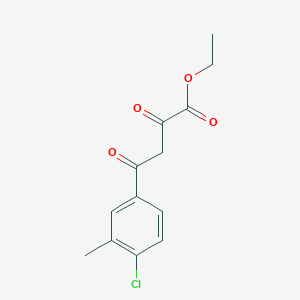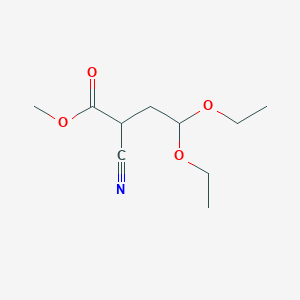
Methyl 2-cyano-4,4-diethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-4,4-diethoxybutanoate is an organic compound with the molecular formula C10H17NO4. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is often utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-4,4-diethoxybutanoate can be synthesized through the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane in the presence of a base such as potassium carbonate and a catalyst like sodium iodide. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-4,4-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can undergo condensation with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol can be used.
Condensation: Thiourea in ethanol under reflux conditions.
Hydrolysis: Aqueous hydrochloric acid under reflux conditions.
Major Products Formed
Amides: Formed from condensation reactions with amines.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 2-cyano-4,4-diethoxybutanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-4,4-diethoxybutanoate involves its functional groups. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or condensation reactions. These reactions are facilitated by the presence of specific reagents and catalysts, which help in breaking and forming chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-4,4-diethoxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-cyano-4,4-dimethoxybutanoate: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Methyl 2-cyano-4,4-diethoxybutanoate is unique due to its combination of cyano and ester functional groups, which makes it a versatile intermediate in organic synthesis. Its specific reactivity and the ability to undergo multiple types of chemical reactions make it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2-cyano-4,4-diethoxybutanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-14-9(15-5-2)6-8(7-11)10(12)13-3/h8-9H,4-6H2,1-3H3 |
Clé InChI |
YALZVCXTKKLTHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C#N)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)



